1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide is a complex organic compound that features a unique combination of imidazole, pyrimidine, and azetidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, which are then coupled with azetidine derivatives under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum complexes. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted imidazole or pyrimidine compounds .
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine: Shares a similar imidazole-pyrimidine structure but differs in the azetidine moiety.
1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide: Contains a thiazole ring instead of the phenethyl group
Uniqueness
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-phenylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(21-7-6-15-4-2-1-3-5-15)16-11-25(12-16)18-10-17(22-13-23-18)24-9-8-20-14-24/h1-5,8-10,13-14,16H,6-7,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTDBHDNPZXXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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